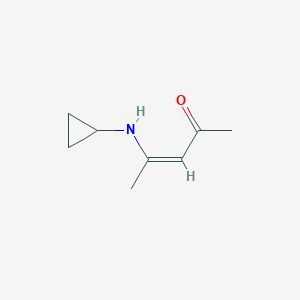

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

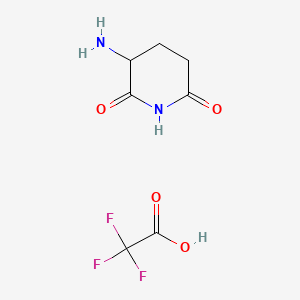

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Switch Potential

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one and its derivatives, particularly (Z)-4-(phenylamino)pent-3-en-2-one, have been studied for their potential as molecular switches. The keto-amine form of these compounds is more stable than the enol-imine form, demonstrating the potential energy barrier related to intramolecular proton transfer. Strong intramolecular hydrogen bonding and the compound's non-linear optical properties make it a candidate for use as a molecular switch (Fahid et al., 2017).

Cyclization of Aminyl Radicals

Research has shown efficient cyclization of primary pent-4-enylaminyl radicals, related to this compound, to afford pyrrolidine or piperidine products. This cyclization process exhibits significant regioselectivity, opening avenues for synthesizing various cyclic compounds (Liu et al., 2007).

Antibacterial Applications

Enaminone complexes of this compound derivatives with zinc and iron ions have been synthesized and tested for antibacterial activity. These complexes, particularly the Zn complex, have shown significant action against bacteria like Escherichia coli and Staphylococcus aureus, suggesting potential as bactericides (Mahmud et al., 2010).

Mass Spectrometry Analysis

Studies have utilized electron ionization mass spectrometry (EIMS) to investigate compounds similar to this compound, revealing characteristic fragmentation pathways and ortho effects. This research provides valuable insights for the mass spectrometric analysis of these compounds and their derivatives (Frański et al., 2003).

Green Chemistry Synthesis

An eco-friendly synthesis method has been developed for 4-(Phenylamino)pent-3-en-2-one, a compound structurally related to this compound, using ZnCl2/Natural Phosphate. This approach underscores the importance of green chemistry principles in the synthesis of such compounds, offering a more sustainable and less hazardous method of production (Laasri & Hadidi, 2021).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and the system with which it is interacting. Without specific information, it’s difficult to predict the mechanism of action of "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one" .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3Z)-4-(Cyclopropylamino)pent-3-en-2-one involves the reaction of cyclopropylamine with pent-3-en-2-one in the presence of a suitable catalyst to yield the desired product.", "Starting Materials": [ "Cyclopropylamine", "Pent-3-en-2-one" ], "Reaction": [ "Add cyclopropylamine to a reaction flask", "Add pent-3-en-2-one to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |

CAS-Nummer |

1314996-30-9 |

Molekularformel |

C8H13NO |

Molekulargewicht |

139.19 g/mol |

IUPAC-Name |

4-(cyclopropylamino)pent-3-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3 |

InChI-Schlüssel |

FWHKZAVVFCBKTQ-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)NC1CC1 |

Kanonische SMILES |

CC(=CC(=O)C)NC1CC1 |

Synonyme |

(3Z)-4-(CyclopropylaMino)pent-3-en-2-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)